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OVA-Q4H7 Peptide -

OVA-Q4H7 Peptide

Catalog Number: EVT-15273406
CAS Number:
Molecular Formula: C46H71N11O13
Molecular Weight: 986.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The OVA-Q4H7 peptide, also known as pQ4H7 and SIIQFEHL, is a variant of the ovalbumin peptide, specifically the amino acid sequence from positions 257 to 264 of ovalbumin. This peptide is classified as a class I major histocompatibility complex-restricted peptide epitope, which is presented by the H-2Kb molecule found in mice. The OVA-Q4H7 peptide plays a significant role in immunological studies, particularly in understanding T cell responses and autoimmune diseases .

Source

The OVA-Q4H7 peptide is derived from ovalbumin, a protein commonly found in egg whites. It is synthesized for research purposes by various manufacturers, including AnaSpec and MedChemExpress, which provide it in different purities and quantities for scientific applications .

Classification

The OVA-Q4H7 peptide falls under the category of bioactive peptides, specifically those involved in immune responses. It is utilized primarily in immunological research to study T cell activation and differentiation processes .

Synthesis Analysis

Methods

The synthesis of the OVA-Q4H7 peptide typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method ensures high purity and yields of the desired peptide variant.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time through a series of coupling reactions.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using appropriate cleavage reagents, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the target peptide from by-products and unreacted materials .
Molecular Structure Analysis

Structure

The molecular structure of the OVA-Q4H7 peptide can be represented by its amino acid sequence: SIIQFEHL. This sequence includes specific residues that are critical for its interaction with the major histocompatibility complex and T cell receptors.

Data

  • Molecular Weight: Approximately 1,030 Da.
  • Amino Acid Composition: Composed of serine (S), isoleucine (I), isoleucine (I), glutamine (Q), phenylalanine (F), glutamic acid (E), histidine (H), and leucine (L) .
Chemical Reactions Analysis

Reactions

The OVA-Q4H7 peptide participates in several biochemical interactions, primarily involving T cell receptor binding and activation. The binding affinity of this peptide to T cell receptors can influence immune responses.

Technical Details

  • Binding Affinity: Studies have shown that OVA-Q4H7 has lower binding affinity compared to other variants like Q4R7, which affects its efficacy in stimulating T cell responses.
  • Immunogenicity: The immunogenic properties are assessed through in vivo experiments where varying concentrations of the peptide are administered to evaluate T cell activation and differentiation outcomes .
Mechanism of Action

Process

The mechanism of action for the OVA-Q4H7 peptide involves its presentation by class I major histocompatibility complex molecules to CD8+ T cells. Upon recognition, these T cells become activated and proliferate, leading to an immune response.

Data

  • Activation Threshold: Research indicates that OVA-Q4H7 operates below a critical activation threshold necessary for robust immune responses. Higher concentrations may be required to achieve significant T cell activation compared to more potent variants .
  • Cytokine Production: Activated CD8+ T cells produce cytokines such as interferon-gamma upon re-stimulation with the ovalbumin-derived peptides, indicating functional responses even at lower activation levels .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical assays.

Chemical Properties

Applications

Scientific Uses

The OVA-Q4H7 peptide is primarily utilized in:

  • Immunological Research: To study T cell activation mechanisms and autoimmune diseases.
  • Vaccine Development: As a model antigen for designing vaccines aimed at enhancing T cell-mediated immunity.
  • Cancer Immunotherapy: Investigating its potential role in targeting tumor-associated antigens through T cell responses .
Introduction to OVA-Q4H7 in Immune System Modulation

Biological Significance of OVA-Q4H7 as a Model Antigenic Peptide Variant

OVA-Q4H7 (SIIQFEHL) is characterized by dual glutamine-to-histidine substitutions at positions 4 and 7 (Q4H7) within the canonical SIINFEKL sequence. These strategic modifications reduce its binding affinity for the OT-I TCR by approximately 15-fold compared to the wild-type epitope while maintaining binding to the H-2Kb MHC class I molecule. This precise affinity reduction positions Q4H7 within the critical subthreshold affinity window (Kd ≈ 10 μM) that promotes positive selection without triggering clonal deletion—a biochemical property that makes it an exquisite tool for probing thymic selection mechanisms [2] [6].

Structurally, the Q4H7 modifications primarily impact the TCR-pMHC interface rather than MHC binding stability. The replacement of asparagine (N) with glutamine (Q) at position 4 reduces polar contacts with TCR complementarity-determining regions, while the histidine substitution at position 7 introduces steric hindrance that shortens the antigen dwell time (≤0.5 seconds) below the threshold required for negative selection signaling. This carefully engineered profile enables Q4H7 to induce the transient TCR engagements necessary for survival signaling during thymocyte development without activating the calcium-dependent transcriptional programs that drive deletion [3] [9].

The peptide's biological significance is underscored by its differential effects on T cell differentiation. When administered in vivo, Q4H7 stimulates limited clonal expansion and promotes the development of memory-precursor effector cells (MPECs; IL-7Rαhi KLRG1lo) rather than terminal short-lived effector cells (SLECs). This contrasts sharply with suprathreshold antigens like Q4R7, which drive robust proliferation and SLEC differentiation. Through this mechanism, Q4H7 exemplifies how subtle alterations in peptide sequence can fundamentally redirect T cell fate decisions—a principle with profound implications for understanding immune tolerance and designing therapeutic interventions [3].

Table 1: Structural and Functional Characteristics of OVA-Q4H7 Peptide

CharacteristicOVA-Q4H7 (SIIQFEHL)Wild-Type OVA (SIINFEKL)
Molecular Weight986.12 g/mol963.2 g/mol
CAS Registry Number923926-96-9138831-86-4
Amino Acid SequenceSer-Ile-Ile-Gln-Phe-Glu-His-LeuSer-Ile-Ile-Asn-Phe-Glu-Lys-Leu
Binding Affinity for OT-I TCR~15-fold reduced (Kd ≈ 10 μM)High (Kd ≈ 0.7 μM)
Functional ClassificationSubthreshold ligand (positive selection)Suprathreshold ligand (negative selection)
In Vivo T Cell ResponseLimited expansion, MPEC differentiationRobust expansion, SLEC differentiation

Historical Context: Development from OVA (257-264) (SIINFEKL) for Thymic Selection Studies

The development of OVA-Q4H7 emerged from systematic investigations into the affinity thresholds governing thymic selection. Initial studies utilizing the native OVA(257-264) epitope (SIINFEKL) established it as the canonical model antigen for H-2Kb-restricted T cell responses due to its strong immunogenicity and well-characterized interactions with the OT-I TCR. However, its potent activation of mature T cells and induction of negative selection in thymocytes limited its utility for studying positive selection mechanisms. This prompted the rational design of peptide variants with graded TCR affinities, spearheaded by seminal work using fetal thymic organ culture (FTOC) systems [2] [7].

The breakthrough came with the identification of position 4 and 7 residues as critical affinity determinants. Researchers systematically substituted these anchor positions, generating a panel of variants including Q4H7, T4, Q4R7, and E1. When tested in TAP1-deficient OT-I transgenic systems—where thymocyte development is arrested at the CD4+CD8+ stage due to absent self-pMHC presentation—Q4H7 consistently demonstrated positive-selecting capacity. In landmark FTOC experiments, Q4H7 (at 20 μM concentration) rescued thymocyte development, generating CD8+ T cells at efficiencies comparable to physiological selection. This contrasted with higher-affinity variants like Q4R7, which induced clonal deletion, establishing Q4H7 as a prototypical positive selection ligand [2] [7] [10].

The translational significance of Q4H7 expanded with the demonstration of its in vivo functionality. Adult TAP1-deficient OT-I mice injected with Q4H7 peptide exhibited transient thymic production of mature CD8+ T cells, confirming that exogenously administered peptides could access thymic antigen-presenting cells and drive selection. This model provided unprecedented temporal control over thymic selection events, enabling researchers to synchronize and track the development of antigen-specific T cell cohorts—a methodological advance that transformed studies of T cell maturation dynamics and central tolerance induction [2].

Table 2: Key OVA Peptide Variants in Thymic Selection Research

Peptide VariantSequenceRelative TCR AffinityThymic Selection OutcomeFunctional Characteristics
OVA-Q4H7SIIQFEHLSubthreshold (~15% of WT)Positive selectionInduces CD8+ T cell development without deletion
OVA-T4 (Threshold)SIITFEKLNear-threshold (~50% of WT)Mixed positive/negative selectionInduces partial deletion with modest positive selection
OVA-Q4R7 (Suprathreshold)SIIQFERLSuprathreshold (~85% of WT)Negative selectionTriggers clonal deletion in thymus
OVA-E1 (Weak selector)EIINFEKLVery low (<10% of WT)Inefficient positive selectionMinimal rescue of DP blockade
Wild-Type OVASIINFEKLHigh referenceNegative selectionStandard for negative selection studies

Role in Bridging Central Tolerance and Peripheral T Cell Functionality

OVA-Q4H7 provides a unique experimental bridge connecting thymic education with peripheral T cell functionality. Thymocytes selected by Q4H7 exhibit distinct functional properties compared to those selected by higher-affinity ligands, demonstrating that thymic selection affinity calibrates the responsive potential of mature T cells. When Q4H7-selected OT-I T cells are isolated from the periphery and challenged with the wild-type OVA epitope, they show reduced CD69 upregulation and diminished proliferative capacity compared to T cells selected by native ligands. This functional attenuation reflects their lower inherent sensitivity to antigenic stimulation—a direct consequence of their subthreshold selection history [2] [10].

The peptide has been instrumental in elucidating the affinity continuum governing T cell-mediated pathology. In the RIP-OVA diabetes model, adoptive transfer of OT-I T cells followed by Q4H7 immunization fails to induce β-cell destruction and hyperglycemia, even with co-stimulation or inflammatory adjuvants. This contrasts sharply with the robust pathogenicity induced by suprathreshold peptides like Q4R7. The mechanistic basis for this differential outcome was revealed through analysis of T cell polarization dynamics: Q4H7 promotes symmetric cell divisions that generate daughter cells with homogeneous effector potential, whereas suprathreshold antigens induce asymmetric divisions yielding proximal daughters that differentiate into highly pathogenic, tissue-infiltrating effector cells (characterized by VLA-4 upregulation and KLRG1hi IL-7Rαlo phenotypes). This fundamental insight positions TCR affinity as a deterministic factor in autoimmune pathogenesis [3] [5] [9].

Furthermore, Q4H7 has illuminated how self-recognition thresholds established during thymic selection govern peripheral T cell homeostasis. Mature T cells selected by Q4H7 exhibit reduced CD5 expression—a surface marker whose level directly correlates with the strength of TCR self-reactivity during thymic development. This lower basal signaling tone renders Q4H7-selected T cells less responsive to weak self-antigens in peripheral tissues, thereby reducing their potential for spontaneous autoimmunity. Thus, Q4H7 exemplifies how thymic selection calibrates the autoreactive potential of the peripheral T cell repertoire through biophysical imprinting mechanisms [2] [10].

Table 3: Functional Outcomes of T Cells Selected by OVA-Q4H7 Versus Suprathreshold Ligands

Functional ParameterQ4H7-Selected T CellsSuprathreshold-Selected T Cells
Basal CD5 ExpressionReducedElevated
Peripheral TCR ResponsivenessAttenuatedEnhanced
Division SymmetryPrimarily symmetricPrimarily asymmetric
Effector DifferentiationMemory-precursor phenotype (MPEC)Terminal effector phenotype (SLEC)
Tissue Homing PotentialLow VLA-4 expressionHigh VLA-4 expression
Pathogenic Potential in AutoimmunityMinimal tissue destructionRobust tissue destruction
In Vivo Cytolytic CapacityModerateHigh

The peptide's significance extends to understanding signal duration thresholds in immune activation. Recent biophysical models (e.g., the "Lck come&stay/signal duration" model) demonstrate that MHC class I-restricted TCRs require approximately 0.9-second dwell times to initiate negative selection—a threshold unmet by Q4H7-pMHC complexes. This explains why Q4H7 engages the TCR without triggering the kinetic proofreading cascade that leads to deletion. These insights establish Q4H7 as more than an experimental reagent; it serves as a Rosetta Stone for deciphering the biophysical language of immunological tolerance [9].

Properties

Product Name

OVA-Q4H7 Peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C46H71N11O13

Molecular Weight

986.1 g/mol

InChI

InChI=1S/C46H71N11O13/c1-7-25(5)37(57-45(68)38(26(6)8-2)56-39(62)29(47)22-58)44(67)52-30(14-16-35(48)59)40(63)53-32(19-27-12-10-9-11-13-27)42(65)51-31(15-17-36(60)61)41(64)54-33(20-28-21-49-23-50-28)43(66)55-34(46(69)70)18-24(3)4/h9-13,21,23-26,29-34,37-38,58H,7-8,14-20,22,47H2,1-6H3,(H2,48,59)(H,49,50)(H,51,65)(H,52,67)(H,53,63)(H,54,64)(H,55,66)(H,56,62)(H,57,68)(H,60,61)(H,69,70)/t25-,26-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1

InChI Key

JSPLLEYJDBBPSC-YYSZAHCJSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

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